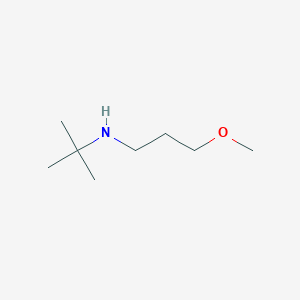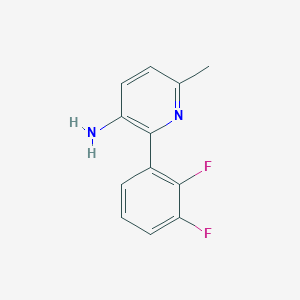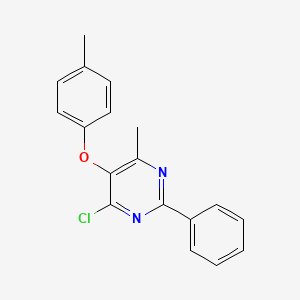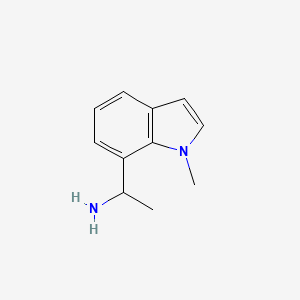![molecular formula C12H15N3 B12084930 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with a 4-amine group and a 4-ethylphenylmethyl group, making it a molecule of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole core.
Substitution Reactions: The introduction of the 4-amine group can be achieved through nitration followed by reduction. The nitration of the pyrazole ring can be carried out using nitric acid, and the resulting nitro compound can be reduced to the amine using hydrogenation or other reducing agents like tin(II) chloride.
Attachment of the 4-Ethylphenylmethyl Group: The final step involves the alkylation of the pyrazole ring with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
1-[(4-Methylphenyl)methyl]-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine: Contains a chlorine atom instead of an ethyl group.
1-[(4-Nitrophenyl)methyl]-1H-pyrazol-4-amine: Features a nitro group in place of the ethyl group.
Uniqueness: 1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its ability to cross biological membranes.
属性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC 名称 |
1-[(4-ethylphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)8-15-9-12(13)7-14-15/h3-7,9H,2,8,13H2,1H3 |
InChI 键 |
POQXIFBQNURGKS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)CN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)












